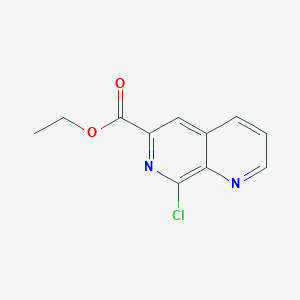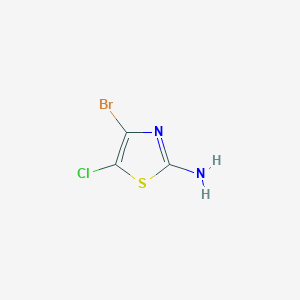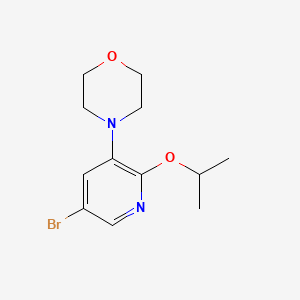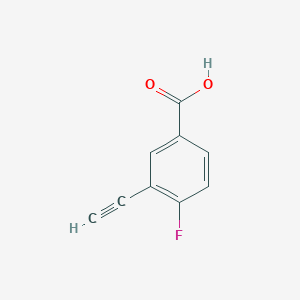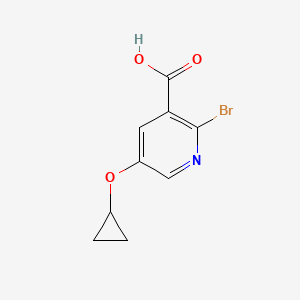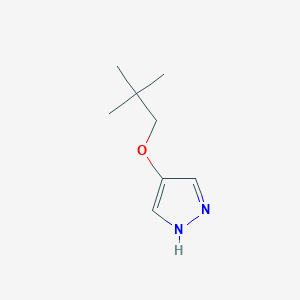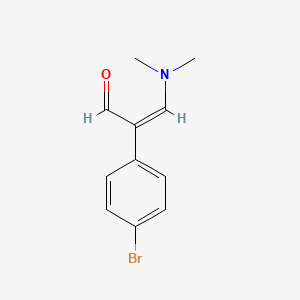
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a bromophenyl group, a dimethylamino group, and an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-bromophenyl-3-(dimethylamino)acrylic acid.
Reduction: 2-(4-bromophenyl)-3-(dimethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the development of new drugs. Its ability to undergo various chemical transformations makes it a useful scaffold for the design of bioactive molecules.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials.
作用机制
The mechanism of action of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is largely dependent on its chemical reactivity. The presence of the bromophenyl and dimethylamino groups allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (Z)-2-(4-chlorophenyl)-3-(dimethylamino)acrylaldehyde
- (Z)-2-(4-fluorophenyl)-3-(dimethylamino)acrylaldehyde
- (Z)-2-(4-methylphenyl)-3-(dimethylamino)acrylaldehyde
Uniqueness
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain synthetic and research applications.
属性
CAS 编号 |
85907-67-1 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC 名称 |
(Z)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |
InChI 键 |
NARILRBZOTXTRZ-JXMROGBWSA-N |
手性 SMILES |
CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Br |
规范 SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


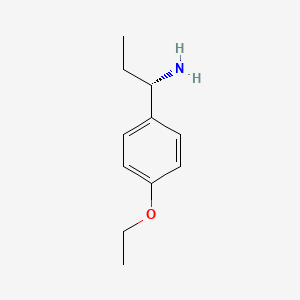
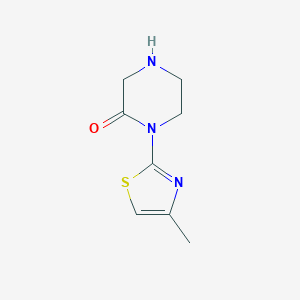
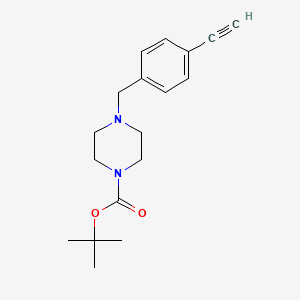
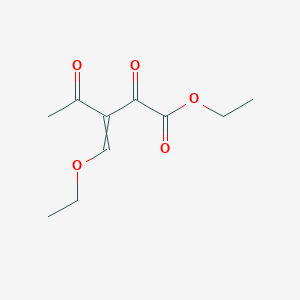
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
